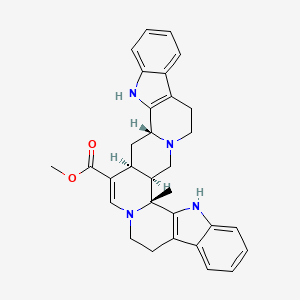
Roxburghine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roxburghine B is an alkaloid.
Wissenschaftliche Forschungsanwendungen
Antithrombotic Properties
Roxburghine B has been identified as an inhibitor of the P2Y12 receptor, which plays a critical role in platelet aggregation and thrombus formation. In a study involving Uncaria gambir and Uncaria sclerophylla, it was demonstrated that extracts containing this compound significantly prolonged bleeding time in mice, suggesting antithrombotic effects comparable to standard treatments like acetylsalicylic acid (aspirin) .
Table 1: Effect of this compound on Bleeding Time in Mice
| Treatment Group | Dosage (mg/20 g BW) | Bleeding Time (minutes) | Survival Rate (%) |
|---|---|---|---|
| Control | - | 5 | 30 |
| Uncaria gambir | 5 | 7 | 50 |
| Uncaria gambir | 10 | 9 | 70 |
| Uncaria sclerophylla | 10 | 8 | 65 |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating various inflammatory pathways. Research indicates that it can reduce inflammation markers, making it a candidate for developing treatments for inflammatory diseases .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several pathogens. Studies have indicated that this compound can inhibit the growth of bacteria and fungi, suggesting its potential use in treating infections .
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Potential as a Hepcidin Antagonist
Recent bioinformatics studies have explored this compound's potential as a hepcidin antagonist, which could have implications for iron metabolism disorders. The ability to modulate hepcidin levels may offer new therapeutic avenues for conditions such as anemia of chronic disease .
Cancer Therapeutics
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, providing a basis for further research into its use as an adjunct therapy in oncology .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated. Interaction studies have revealed its binding affinity with various enzymes and receptors, which is crucial for understanding its pharmacodynamics .
Eigenschaften
CAS-Nummer |
27932-46-3 |
|---|---|
Molekularformel |
C31H32N4O2 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
methyl (1S,2R,17S,19R)-2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.02,14.03,11.05,10.019,31.020,28.022,27]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C31H32N4O2/c1-31-24-17-34-13-11-20-18-7-3-5-9-25(18)32-28(20)27(34)15-22(24)23(30(36)37-2)16-35(31)14-12-21-19-8-4-6-10-26(19)33-29(21)31/h3-10,16,22,24,27,32-33H,11-15,17H2,1-2H3/t22-,24-,27-,31-/m1/s1 |
InChI-Schlüssel |
SHKMVIVFLHPOSB-TVRWTGHXSA-N |
SMILES |
CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |
Isomerische SMILES |
C[C@]12[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |
Kanonische SMILES |
CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















